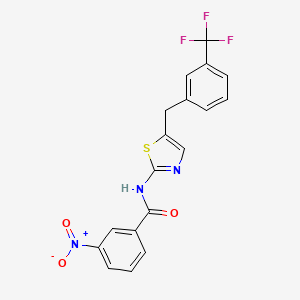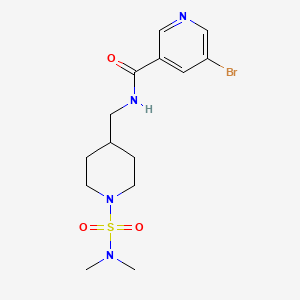
5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of “5-bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide” is not available in the retrieved data .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other related properties. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the retrieved data .Aplicaciones Científicas De Investigación
Antiprotozoal Activity
5-Bromo-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)nicotinamide has been investigated for its antiprotozoal activity. A study found that certain compounds structurally related to this chemical demonstrated significant in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, two protozoal pathogens. These compounds were also curative in an in vivo mouse model for T. b. rhodesiense at certain dosages (Ismail et al., 2003).
Biochemical Properties in Humans
The biochemical properties and individual variation of enzymes that interact with compounds like this compound have been studied. For instance, human liver nicotinamide N-methyltransferase, which catalyzes the N-methylation of compounds structurally related to this chemical, has been researched for its activity and variability among individuals (Rini et al., 1990).
DNA Damage Repair
Nicotinamide, a compound related to this compound, has been found to stimulate DNA repair synthesis in human lymphocytes. This effect is significant when cells are treated with DNA-damaging agents like UV irradiation, suggesting potential applications in mitigating DNA damage (Berger & Sikorski, 1980).
Anti-HIV Activity
In the context of HIV treatment, derivatives of nicotinamide, which is structurally similar to this compound, have been explored. These derivatives have shown potent antiviral activity against HIV-1, highlighting their potential as therapeutic agents (Palani et al., 2002).
Anticancer Properties
Some nicotinamide derivatives have been evaluated for their anti-angiogenic effects, which could be relevant in cancer therapy. These compounds, sharing structural similarities with this compound, inhibit processes critical for tumor growth and angiogenesis (Choi et al., 2013).
Metabolic Fate in Plants
The metabolic processing of nicotinamide and its derivatives in plants has been studied. These compounds are involved in pyridine nucleotide synthesis and form various conjugates, suggesting their significance in plant metabolism (Matsui et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O3S/c1-18(2)23(21,22)19-5-3-11(4-6-19)8-17-14(20)12-7-13(15)10-16-9-12/h7,9-11H,3-6,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIACWVZCYPEZGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2430576.png)


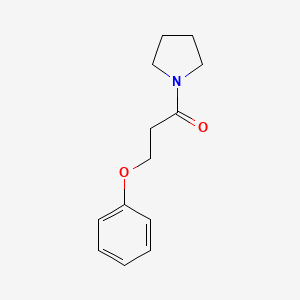
![5-(3-Chlorophenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2430583.png)
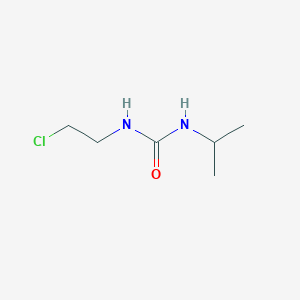
![2-(N-METHYLMETHANESULFONAMIDO)-N-{4-[3-(TRIFLUOROMETHYL)PHENOXY]BUT-2-YN-1-YL}ACETAMIDE](/img/structure/B2430585.png)
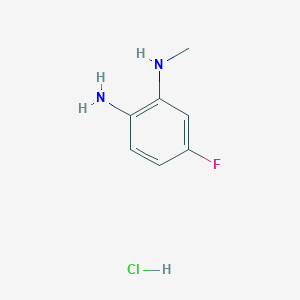
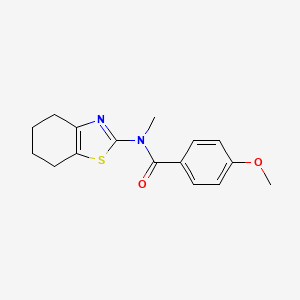
![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide](/img/structure/B2430590.png)
![10-(4-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2430591.png)

![1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-methylbutan-1-one](/img/structure/B2430596.png)
